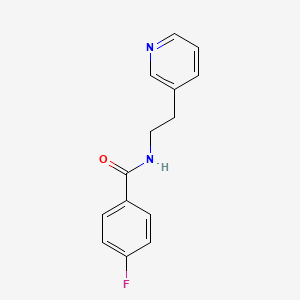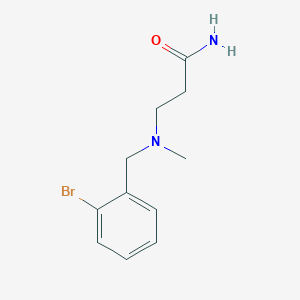![molecular formula C13H17N3 B14897641 2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by a cyclopenta[b]pyridine core structure with a butylamino substituent at the 2-position and a carbonitrile group at the 3-position. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyanoacetic acid hydrazones with sodium (2-oxocyclopentylidene)methanolate under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The butylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes and induce cytotoxicity in cancer cells.
Biological Research: It is used in studies investigating the mechanisms of action of pyridine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular pathways and proteins, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4H-chromene-3-carbonitrile: This compound shares a similar carbonitrile group and has shown antiproliferative activity against various cancer cell lines.
2-Amino-3-cyanopyridine: Another pyridine derivative with antimicrobial and anticancer properties.
Uniqueness
2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a butylamino and a carbonitrile group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-(butylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-2-3-7-15-13-11(9-14)8-10-5-4-6-12(10)16-13/h8H,2-7H2,1H3,(H,15,16) |
Clave InChI |
DLXQGJSYSFYSNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C=C2CCCC2=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)









